Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate
Description
Systematic Nomenclature and IUPAC Classification
The systematic IUPAC name methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate reflects its structural components:
- Methyl ester : Derived from acetic acid, with a methoxy group (-OCH₃) at the carboxyl position.
- Sulfanyl group : A sulfur atom bonded to the trifluorobutenyl chain and the acetate moiety.
- 3,4,4-Trifluoro-3-butenyl : A four-carbon chain with double-bonded fluorinated carbons at positions 3 and 4.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉F₃O₂S |
| Molecular Weight | 214.21 g/mol |
| CAS Registry Number | 179947-01-4 |
| IUPAC Name | Methyl [(3,4,4-trifluoro-3-buten-1-yl)sulfanyl]acetate |
| SMILES | COC(=O)CSCCC(=C(F)F)F |
| InChI Key | LWQGEVKQLPAPOC-UHFFFAOYSA-N |
The compound’s stereochemistry is defined by the E-configuration of the trifluorobutenyl group, as the fluorine atoms occupy trans positions relative to the double bond.
Historical Development in Organofluorine Chemistry
The synthesis of this compound is rooted in advancements in organofluorine chemistry, particularly the development of methods to introduce fluorine atoms into organic frameworks. Key milestones include:
- Early fluorination techniques : The use of antimony trifluoride (SbF₃) by Frédéric Swarts in the 1930s to replace chlorine with fluorine in organic molecules.
- Catalytic fluorination : Innovations in nickel-catalyzed decarbonylative coupling, enabling the incorporation of fluoroalkyl groups into thioesters.
- Modern synthetic routes : Utilization of trifluoroacetic anhydride and thiol-ene click chemistry to construct the trifluorobutenyl-sulfanyl linkage.
This compound exemplifies the evolution from hazardous elemental fluorine-based methods to safer, catalytic processes that prioritize selectivity and yield.
Position Within Sulfur-Containing Fluorinated Compounds
This compound occupies a niche within sulfur-containing fluorinated compounds due to its dual functionality:
- Sulfanyl Group : Enhances nucleophilic reactivity, enabling participation in cross-coupling reactions.
- Trifluorobutenyl Chain : Imparts electron-withdrawing characteristics, stabilizing adjacent carbocations and radicals.
Table 2: Comparison with Related Fluorinated Thioethers
| Compound | Key Features | Applications |
|---|---|---|
| Methyl 2-(3-(trifluoromethyl)phenyl)acetate | Aromatic trifluoromethyl group | Pharmaceutical intermediates |
| 5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole | Sulfinyl group with heterocyclic core | Agrochemical synthesis |
| Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate | Ethyl ester variant | Polymer chemistry |
The compound’s reactivity is further influenced by the synergistic effects of sulfur and fluorine:
- Sulfur’s polarizability facilitates nucleophilic substitutions at the thioether site.
- Fluorine’s electronegativity enhances oxidative stability, making the compound resistant to metabolic degradation.
Properties
IUPAC Name |
methyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2S/c1-12-6(11)4-13-3-2-5(8)7(9)10/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQGEVKQLPAPOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCCC(=C(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,4,4-Trifluoro-3-butenyl Bromide
The halogenated precursor is typically synthesized via radical bromination of 3,4,4-trifluoro-1,3-butadiene. Fluorination is achieved using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST), with yields dependent on temperature control (−20°C to 0°C) to prevent over-fluorination.
Thiolate Coupling Reaction
Methyl 2-mercaptoacetate is deprotonated using potassium carbonate (K₂CO₃) or 1,4-diazabicyclo[2.2.2]octane (DABCO) in anhydrous acetonitrile. The resulting thiolate undergoes SN₂ displacement with 3,4,4-trifluoro-3-butenyl bromide at 60–80°C for 12–24 hours.
Reaction Conditions:
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | Acetonitrile |
| Base | DABCO (1.2 equiv) |
| Reaction Time | 12–24 hours |
This method yields 68–74% product purity, with residual halogenated byproducts requiring silica gel chromatography for removal.
Thiol-Ene Radical Addition
For substrates containing isolated double bonds, radical-mediated thiol-ene reactions offer regioselective sulfide formation.
Substrate Preparation
3,4,4-Trifluoro-1,3-butadiene is generated via dehydrohalogenation of 1,4-dibromo-3,4,4-trifluorobutane using DBU (1,8-diazabicycloundec-7-ene) in tetrahydrofuran (THF).
Radical Initiation
Methyl 2-mercaptoacetate and the diene are combined with azobisisobutyronitrile (AIBN) (2 mol%) in dichloromethane. UV irradiation (λ = 365 nm) triggers radical chain propagation, favoring anti-Markovnikov addition across the terminal double bond.
Key Advantages:
- Reduced side-product formation compared to ionic mechanisms
- Tolerance for electron-deficient fluorinated alkenes
- Reaction completes within 6–8 hours at 25°C
Enzymatic Thioesterification
While less common, Geotrichum candidum enzymes demonstrate capability for thioester bond formation between methanethiol and acetyl-CoA derivatives. Adapting this biocatalytic approach:
Substrate Engineering
3,4,4-Trifluoro-3-butenyl-CoA is synthesized via adenylation of the corresponding carboxylic acid using ATP-dependent synthetases.
Enzymatic Coupling
Incubation with methyl 2-mercaptoacetate at pH 7.4 and 37°C facilitates trans-thioesterification. Reported conversions reach 58%, though scalability remains challenging due to enzyme instability.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 68–74 | 90–95 | 12–24 h | Industrial |
| Thiol-Ene | 82–85 | 88–92 | 6–8 h | Pilot-scale |
| Enzymatic | 52–58 | 95–98 | 48–72 h | Lab-scale |
Critical Process Considerations
Fluorine Lability
The 3,4,4-trifluorobutenyl group undergoes β-fluoride elimination above 100°C. Temperature control during solvent removal (rotary evaporation at <40°C) is essential to prevent degradation.
Sulfur Oxidation Mitigation
Incorporating 0.1–0.5% (w/w) antioxidants (e.g., butylated hydroxytoluene) in reaction mixtures prevents sulfide oxidation to sulfones during purification.
Solvent Selection
Acetonitrile outperforms dichloromethane in nucleophilic substitutions due to:
- Higher dielectric constant (ε = 37.5) enhancing ionic interactions
- Azeotropic removal of water with reflux conditions
- Improved solubility of fluorinated intermediates
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems (0.5 mm ID tubing) enable precise control over exothermic fluorination steps, reducing reaction times by 40% compared to batch processes.
Photoredox Catalysis
Iridium-based catalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) facilitate room-temperature coupling of thiols with fluorinated alkenes, though substrate scope remains limited.
Chemical Reactions Analysis
Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluorobutenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
Building Block for Drug Synthesis
Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate is utilized as a building block in the synthesis of pharmaceutical compounds. The incorporation of the trifluoromethyl moiety enhances drug potency and metabolic stability. Case studies indicate that derivatives synthesized from this compound exhibit improved bioavailability and therapeutic efficacy against various diseases.
Agrochemical Applications
Synthesis of Agrochemicals
In agrochemistry, this compound serves as a precursor for developing novel herbicides, fungicides, and insecticides. Researchers have successfully optimized synthesis routes to create agrochemicals that demonstrate enhanced efficacy against pests and diseases. A notable case study highlighted the development of a new class of fungicides with significantly improved activity compared to existing products.
Material Science
Functionalized Polymers and Coatings
The compound's reactivity allows it to be incorporated into polymerization reactions and surface modification processes. Studies have shown that polymers derived from this compound exhibit enhanced properties such as increased hydrophobicity and improved adhesion. Research has demonstrated successful applications in creating coatings that resist environmental degradation.
Organic Chemistry
Versatile Reagent in Synthesis
In organic synthesis, this compound participates in various transformations including nucleophilic additions and cross-coupling reactions. Its ability to facilitate the formation of diverse organic molecules with trifluoromethylated functionalities has been documented in multiple studies. The compound has been pivotal in synthesizing complex natural products and pharmaceuticals.
Analytical Chemistry
Reference Standard for Quantification
The compound is employed as a calibration standard in chromatography and spectroscopy techniques. Its use aids in the accurate quantification and identification of other compounds within complex mixtures. A significant case study involved its application in environmental monitoring where precise measurements of pollutants were achieved.
Computational Chemistry
Reactivity Studies through Modeling
Researchers utilize computational methods such as density functional theory (DFT) to study the properties and reactivity of this compound. These studies provide insights into reaction pathways and stability predictions. Computational models have been validated against experimental data to enhance understanding of its chemical behavior.
Polymer Chemistry
Fluorinated Polymers Development
In polymer chemistry, the compound is copolymerized with other monomers to create fluorinated polymers that exhibit unique properties like high thermal stability and chemical resistance. Research has shown that these materials are suitable for applications in harsh environments.
Biochemistry
Bioconjugation Applications
this compound is used for site-specific labeling of biomolecules through nucleophilic substitution reactions. This application has significant implications for imaging and drug delivery systems. Case studies demonstrate successful labeling of proteins for enhanced visualization in biological studies.
Organic Electronics
Precursor for Organic Semiconductors
The compound acts as a precursor for fluorinated organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that materials derived from this compound show improved charge transport properties.
Surface Chemistry
Synthesis of Surfactants
In surface chemistry applications, this compound is used to create fluorinated surfactants that enhance wetting properties and reduce surface tension. These surfactants find applications in formulations requiring improved emulsification and dispersion characteristics.
Nuclear Medicine
Radiolabeling for Imaging
The compound can be radiolabeled with fluorine-18 for use in positron emission tomography (PET) imaging. This application allows researchers to visualize biological processes non-invasively. Studies have shown promising results in tracking disease progression through targeted imaging.
Supramolecular Chemistry
Host-Guest Systems Construction
Researchers are exploring this compound as a building block for constructing unique host-guest systems with specific binding properties. This area holds potential for developing new materials with tailored functionalities.
Mechanism of Action
The mechanism of action of Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate involves its interaction with various molecular targets. The trifluorobutenyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. These interactions can lead to changes in cellular pathways and biological processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate can be compared with other similar compounds, such as:
Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfonyl]acetate: This compound has a sulfonyl group instead of a sulfanyl group, leading to different chemical reactivity and biological activity.
Acetic acid, trifluoro-, 3-methyl-2-butenyl ester: This compound lacks the sulfanyl group, making it less versatile in terms of chemical modifications and applications.
Acetic acid, oxo[(3,4,4-trifluoro-3-butenyl)amino]-: This compound contains an amino group, which can lead to different interactions with biological targets.
The uniqueness of this compound lies in its combination of a trifluorobutenyl group and a sulfanyl acetate moiety, providing a distinct set of chemical and biological properties.
Biological Activity
Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate is a synthetic compound with potential biological activity. This article delves into its biological properties, safety profile, and implications for research and development.
- IUPAC Name : this compound
- CAS Number : 179947-01-4
- Molecular Formula : C₇H₈F₃O₂S
Cytotoxicity and Safety Profile
The safety data sheet (SDS) for this compound indicates that it may cause skin and eye irritation and has specific target organ toxicity upon single exposure . The compound is classified under GHS (Globally Harmonized System) as a skin irritant (Category 2) and an eye irritant (Category 2A).
Toxicological Data :
| Effect | Classification |
|---|---|
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
| Respiratory Irritation | May cause respiratory irritation |
Case Studies
While direct case studies on this compound are scarce, related compounds have been investigated for their biological effects:
- Anticancer Activity : Similar sulfonyl derivatives have shown promise in inhibiting tumor growth in various cancer models. For example, studies have demonstrated that certain sulfanyl compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Antioxidant Properties : Research has indicated that compounds with similar structures exhibit antioxidant activity, which may contribute to their protective effects against cellular damage.
The biological activity of this compound may involve several mechanisms:
- Membrane Disruption : The sulfanyl group can interact with lipid bilayers of microbial cells, leading to increased permeability and subsequent cell lysis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that sulfanyl compounds can promote the production of ROS, which may be beneficial in targeting cancer cells but harmful to normal cells if not regulated.
Q & A
Q. What are the recommended synthetic methodologies for Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate?
Answer: The synthesis typically involves nucleophilic substitution or thiol-ene chemistry. For example:
- Route A: React 3,4,4-trifluoro-3-butenyl trifluoromethanesulfonate (similar to triflate intermediates in and ) with methyl 2-mercaptoacetate under basic conditions (e.g., K₂CO₃/DMF). The triflate group acts as a superior leaving group, facilitating efficient substitution .
- Route B: Utilize a halogenated precursor (e.g., 3,4,4-trifluoro-3-butenyl bromide) with thiol nucleophiles.
Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient). Characterization employs ¹H/¹⁹F NMR (to confirm fluorine environments) and high-resolution mass spectrometry (HRMS) for molecular ion verification.
Q. How to optimize spectroscopic characterization of this compound?
Answer:
- ¹⁹F NMR : Critical for resolving trifluoromethyl and trifluoroalkenyl signals. Chemical shifts typically range between -60 to -80 ppm for CF₃ groups.
- 2D NMR (HSQC/HMBC) : Maps proton-carbon correlations to confirm connectivity, especially between the sulfanyl moiety and the alkenyl/acetate groups.
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL () to refine data collected from single crystals grown via slow evaporation (e.g., in dichloromethane/hexane).
Advanced Research Questions
Q. How can this compound be evaluated as a chain transfer agent (CTA) in RAFT polymerization?
Answer:
- Mechanistic Studies : Monitor polymerization kinetics (e.g., via ¹H NMR or inline FTIR) to track monomer conversion. Compare experimental molecular weights (GPC) with theoretical values to determine CTA efficiency.
- Polydispersity Analysis : A well-functioning CTA should yield polymers with PDI <1.2. Deviations may indicate side reactions (e.g., termination) or inadequate CTA solubility.
- Reference Methodology : The RAFT mechanism () provides a framework for designing kinetic experiments and interpreting chain-transfer constants .
Q. How to address crystallographic ambiguities arising from fluorine disorder in this compound?
Answer:
- Twin Refinement : Use SHELXL’s TWIN/BASF commands () to model twinning in crystals with overlapping lattices.
- Disorder Modeling : Partition fluorine atoms into multiple positions with refined occupancy ratios. Validate using residual electron density maps (e.g., check for peaks >0.5 eÅ⁻³).
- Cross-Validation : Correlate crystallographic data with ¹⁹F NMR shifts to confirm dynamic vs. static disorder in solution vs. solid state .
Q. What strategies resolve contradictions in reactivity data for sulfanyl-acetate derivatives?
Answer:
- Competitive Experiments : Compare reaction rates of this compound with analogs (e.g., non-fluorinated or aryl-thioethers) under identical conditions (e.g., radical initiation for RAFT).
- Computational Modeling : DFT calculations (e.g., Gaussian) can predict bond dissociation energies (BDEs) for the C–S bond, explaining variations in chain-transfer efficiency.
- In Situ Spectroscopy : Use EPR or Raman to detect transient intermediates during reactions, clarifying mechanistic pathways.
Q. How to assess the compound’s stability under varying experimental conditions?
Answer:
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C).
- Hydrolytic Stability : Expose to aqueous buffers (pH 1–13) and monitor via ¹⁹F NMR for fluoride release or ester hydrolysis.
- Radical Stability : Test under RAFT conditions () with AIBN initiator; prolonged reaction times may indicate premature CTA degradation .
Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?
Answer:
- Chiral Separation : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (e.g., lipase-mediated ester hydrolysis).
- Asymmetric Synthesis : Design routes with chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to induce stereocenter formation.
- Circular Dichroism (CD) : Confirm enantiopurity by correlating CD spectra with computed spectra (TD-DFT).
Q. How to correlate the electronic effects of fluorine substituents with reactivity in cross-coupling reactions?
Answer:
- Hammett Analysis : Measure reaction rates for Suzuki-Miyaura couplings (e.g., with aryl boronic acids) and correlate with σₚ values of substituents.
- Electrochemical Studies : Cyclic voltammetry reveals electron-withdrawing effects of CF₃ groups on redox potentials, impacting oxidative addition steps.
- Computational Insights : NBO analysis (via Gaussian) quantifies hyperconjugative interactions between fluorine lone pairs and adjacent π-systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
